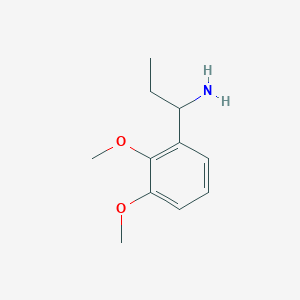
1-(2,3-Dimethoxyphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,3-Dimethoxyphenyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula: C11H17NO2
- Molecular Weight: 195.26 g/mol
- IUPAC Name: this compound
The presence of methoxy groups on the aromatic ring significantly influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound may function as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. Key targets include:
- Serotonin Receptors : Potentially involved in mood regulation.
- Dopamine Receptors : May influence reward pathways and motor control.
- Adrenergic Receptors : Could affect cardiovascular responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cellular models. For instance, it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli, indicating a mechanism that could be beneficial in conditions like arthritis and other inflammatory diseases.
Neuropharmacological Effects
Studies have suggested that this compound may possess neuroprotective properties. It has been evaluated for its potential role in neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant effects .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
科学的研究の応用
Chemical Properties and Structure
1-(2,3-Dimethoxyphenyl)propan-1-amine has the following chemical structure:
- Molecular Formula : C11H17N
- Molecular Weight : 177.26 g/mol
This compound features a propanamine backbone with a dimethoxy-substituted phenyl group, which is critical for its biological activity.
The compound exhibits a range of biological activities that can be categorized as follows:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, suggesting potential applications in treating depression .
- Antitumor Properties : Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, indicating its potential as an anticancer agent .
- Antimicrobial Effects : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in combating resistant bacterial strains .
Research Applications
The applications of this compound in scientific research include:
Medicinal Chemistry
This compound is being studied for its potential as a lead compound in the development of new antidepressants and antitumor agents. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity.
Pharmacological Studies
Pharmacological investigations are focusing on the compound's effects on neurotransmitter systems and its potential role in modulating mood disorders. The exploration of its pharmacokinetics and pharmacodynamics is crucial for understanding its therapeutic window.
Antimicrobial Research
Given the rising issue of antibiotic resistance, the antimicrobial properties of this compound are being investigated to develop new treatments against resistant strains of bacteria.
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
| Study Title | Focus | Findings |
|---|---|---|
| Antidepressant Potential of Propanamines | Evaluated the efficacy of related compounds in mood disorders | Showed significant serotonin reuptake inhibition |
| Antitumor Activity in Cell Lines | Investigated the effects on cancer cell proliferation | Demonstrated reduced viability in specific cancer types |
| Antimicrobial Properties Against Resistant Strains | Assessed effectiveness against various bacterial strains | Indicated promising results against methicillin-resistant Staphylococcus aureus (MRSA) |
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-9(12)8-6-5-7-10(13-2)11(8)14-3/h5-7,9H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIJLGSUJKQBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













